

Peficitinib hydrochloride solubility and formulation for research

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Compound of Interest

Compound Name: Peficitinib hydrochloride

Cat. No.: B14757596

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Peficitinib Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of **peficitinib hydrochloride** for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is peficitinib and what is its mechanism of action?

A1: Peficitinib is a novel, orally bioavailable Janus kinase (JAK) inhibitor.[1][2] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for mediating immune responses.[3] Peficitinib inhibits JAK1, JAK2, JAK3, and Tyk2, thereby blocking the downstream signaling of various pro-inflammatory cytokines.[4][5] This leads to a reduction in inflammation and immune responses associated with autoimmune diseases like rheumatoid arthritis.[3][6]

Q2: What are the known solvents for **peficitinib hydrochloride**?

A2: **Peficitinib hydrochloride** has been shown to be soluble in Dimethyl Sulfoxide (DMSO).[7] One source indicates a solubility of 65 mg/mL in fresh DMSO.[7]

Q3: What is the aqueous solubility of peficitinib?

A3: The aqueous solubility of peficitinib is reported to be low. One source states a water solubility of 0.159 mg/mL.[8] Another study mentions an aqueous solubility of ≤ 0.1 mg/mL at pH 7.[9]

Q4: How does food affect the bioavailability of peficitinib?

A4: The bioavailability of peficitinib has been observed to increase when administered under fed conditions.[9] In a study with a marketed tablet formulation, the area under the curve (AUC) and maximum concentration (Cmax) were 36.8% and 56.4% higher, respectively, in fed subjects compared to fasted subjects.[9]

Solubility Data

The following table summarizes the known solubility of peficitinib.

Solvent	Solubility	Reference
Water	0.159 mg/mL	[8]
Water (pH 7)	≤ 0.1 mg/mL	[9]
DMSO	65 mg/mL (in fresh DMSO)	[7]

Experimental Protocol: Aqueous Solubility Determination

This protocol outlines a method for determining the aqueous solubility of **peficitinib hydrochloride** using the shake-flask method.

Materials:

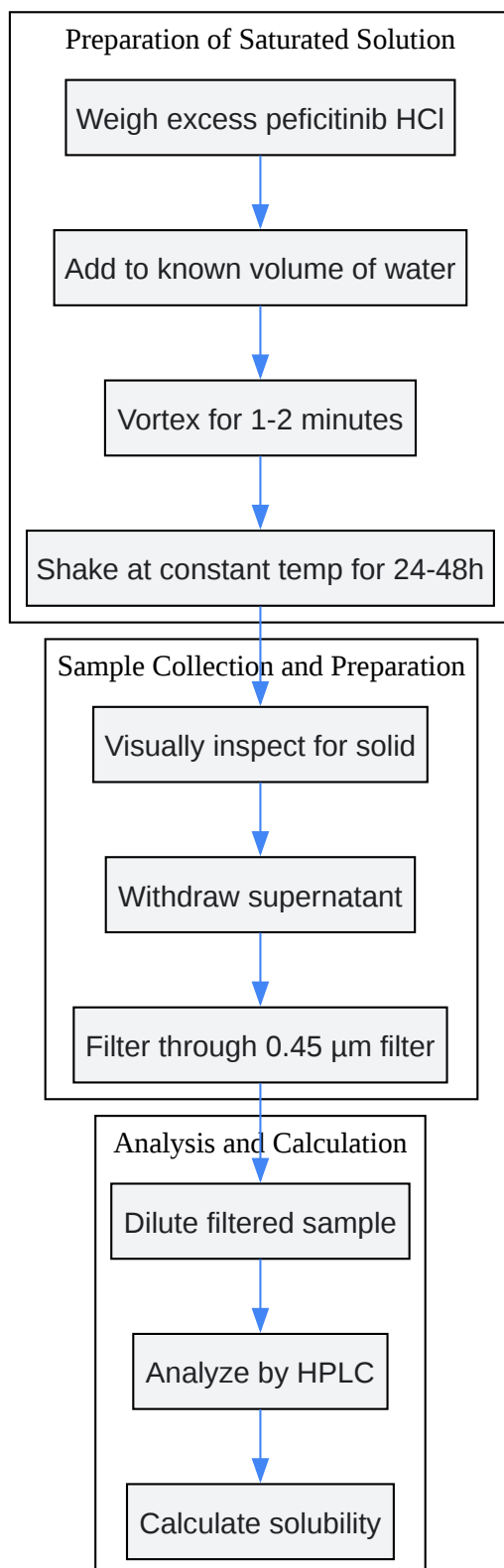
- **Peficitinib hydrochloride** powder
- Distilled or deionized water
- pH meter
- Analytical balance

- Vortex mixer
- Orbital shaker
- Centrifuge
- HPLC system with a suitable column (e.g., C18)
- 0.45 μm syringe filters

Methodology:

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of **peficitinib hydrochloride** powder and add it to a known volume of water in a sealed container.
 - Vortex the mixture for 1-2 minutes to ensure initial dispersion.
 - Place the container on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
- Sample Collection and Preparation:
 - After the incubation period, visually inspect the sample to confirm the presence of undissolved solid material.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Filter the sample through a 0.45 μm syringe filter to remove any undissolved particles.
- Analysis:
 - Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
 - Inject the diluted sample into the HPLC system and determine the concentration of peficitinib.

- Calculation:
 - Calculate the solubility of **peficitinib hydrochloride** in mg/mL using the determined concentration and the dilution factor.



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Caption: Workflow for Aqueous Solubility Determination.

Troubleshooting Guide: Solubility Issues

Issue	Potential Cause	Suggested Solution
Incomplete Dissolution	Insufficient solvent volume, inadequate mixing, or insufficient equilibration time.	Increase the solvent volume, ensure vigorous and consistent mixing, and extend the equilibration time on the shaker.
Precipitation on Standing	The solution is supersaturated, or there is a change in temperature or pH.	Re-evaluate the solubility at the storage temperature. Ensure the pH of the solution is controlled and stable. Prepare fresh solutions before use if precipitation is a persistent issue.
Inconsistent Results	Variation in experimental conditions (temperature, pH), or inaccurate measurements.	Strictly control the temperature and pH throughout the experiment. Calibrate all instruments (balance, pH meter) before use. Ensure accurate pipetting and dilution.

Experimental Protocol: Research Formulation Preparation

This protocol describes the preparation of a **peficitinib hydrochloride** formulation for in vivo research, based on a commonly used vehicle for poorly soluble compounds.[\[7\]](#)

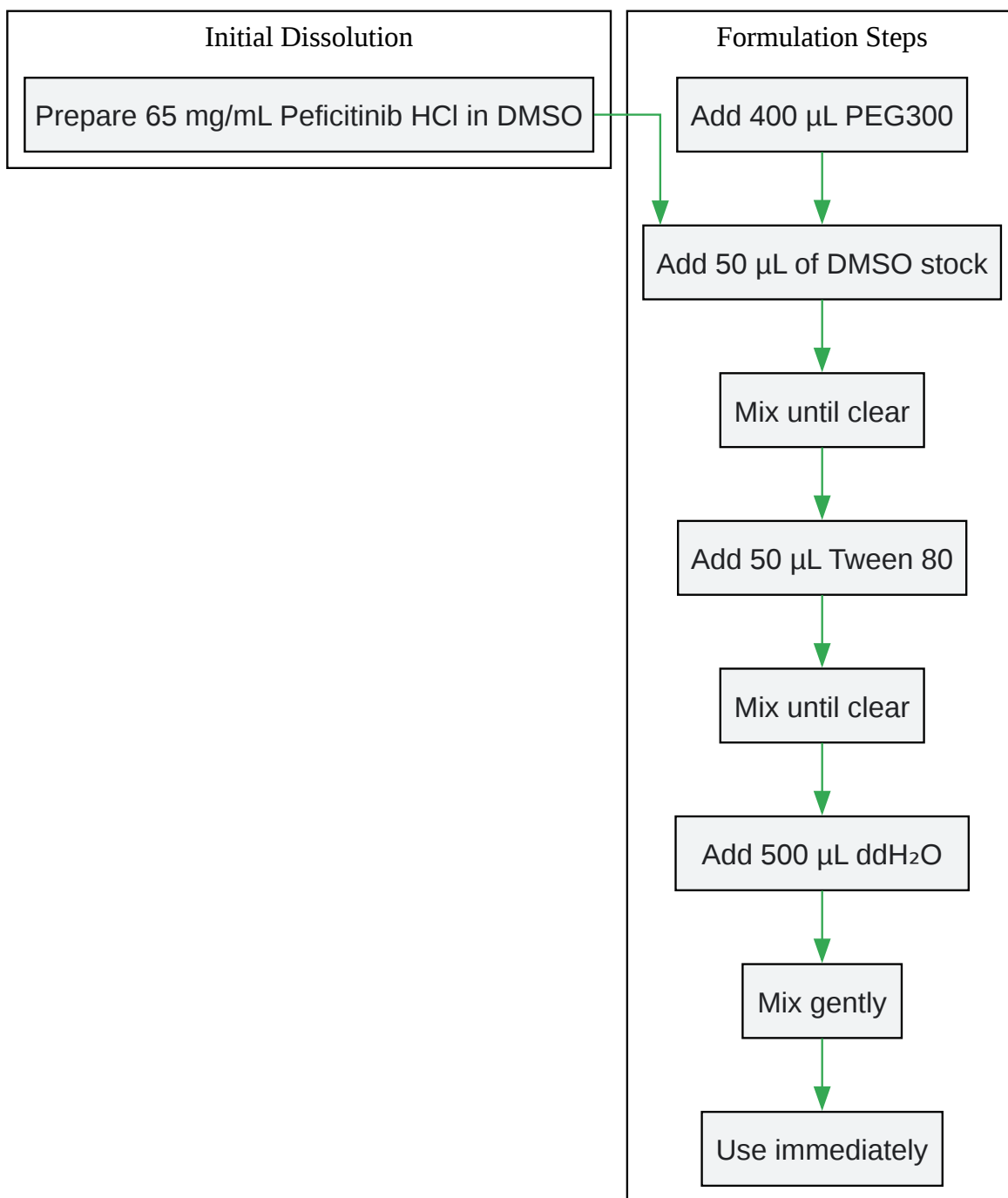
Materials:

- **Peficitinib hydrochloride**
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween 80
- Sterile distilled or deionized water (ddH₂O)
- Sterile tubes and pipettes

Methodology (for a 1 mL working solution):

- Initial Dissolution in DMSO:
 - Prepare a stock solution of **peficitinib hydrochloride** in fresh DMSO at a concentration of 65 mg/mL.^[7]
 - Ensure the solution is clear and free of any visible particles.
- Addition of PEG300:
 - In a sterile tube, add 400 µL of PEG300.
 - To this, add 50 µL of the 65 mg/mL **peficitinib hydrochloride** in DMSO stock solution.
 - Mix thoroughly until the solution is clear.
- Addition of Tween 80:
 - Add 50 µL of Tween 80 to the mixture.
 - Mix gently but thoroughly until the solution is clear.
- Final Dilution with Water:
 - Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.
 - Mix gently to avoid foaming. The final solution should be clear.
 - It is recommended to use this formulation immediately after preparation for optimal results.^[7]



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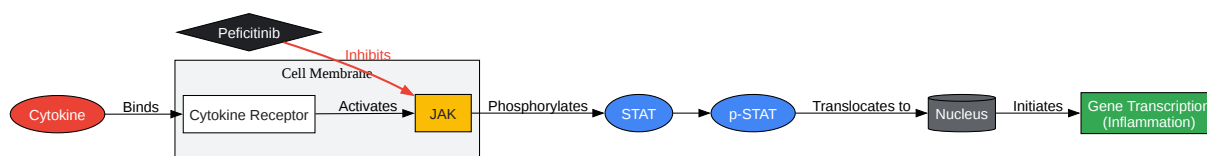
Caption: Workflow for Research Formulation Preparation.

Troubleshooting Guide: Formulation Issues

Issue	Potential Cause	Suggested Solution
Cloudiness or Precipitation	The solubility limit has been exceeded in the final formulation, or improper mixing order.	Ensure the mixing order is followed precisely. The initial dissolution in DMSO and subsequent dilution steps are critical. If precipitation occurs, consider reducing the final concentration of peficitinib hydrochloride.
Phase Separation	The components of the vehicle are not fully miscible at the given ratios.	Ensure thorough mixing at each step. Gentle warming may aid in the miscibility of the components, but be cautious of the stability of peficitinib hydrochloride at elevated temperatures.
Instability Upon Storage	The formulation is not physically or chemically stable over time.	As recommended, use the formulation immediately after preparation. ^[7] If short-term storage is necessary, store at a controlled temperature (e.g., 4°C) and visually inspect for any changes before use. Conduct stability studies for longer storage periods.

Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of peficitinib.



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Caption: Peficitinib Inhibition of the JAK-STAT Pathway.

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